Cas no 1351501-00-2 ((4-(Tert-Butoxycarbonyl)-3-Fluorophenyl)Boronic Acid Pinacol Ester)

(4-(Tert-Butoxycarbonyl)-3-Fluorophenyl)Boronic Acid Pinacol Ester structure
1351501-00-2 structure
Product Name:(4-(Tert-Butoxycarbonyl)-3-Fluorophenyl)Boronic Acid Pinacol Ester
CAS No:1351501-00-2
MF:C17H24BFO4
MW:322.179469108582
MDL:MFCD22494336
CID:4586517
PubChem ID:75486460
Update Time:2025-09-26

(4-(Tert-Butoxycarbonyl)-3-Fluorophenyl)Boronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • (4-(tert-Butoxycarbonyl)-3-fluorophenyl)boronic acid pinacol ester
    • Benzoic acid, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
    • BEC50100
    • AS-36747
    • MFCD22494336
    • EN300-7398647
    • AKOS027255886
    • 2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester
    • tert-Butyl2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • UCAWNIUKQRGUGN-UHFFFAOYSA-N
    • CS-0175393
    • A1-09057
    • tert-butyl 2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
    • 1351501-00-2
    • (4-(Tert-Butoxycarbonyl)-3-Fluorophenyl)Boronic Acid Pinacol Ester
    • MDL: MFCD22494336
    • Inchi: 1S/C17H24BFO4/c1-15(2,3)21-14(20)12-9-8-11(10-13(12)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3
    • InChI Key: UCAWNIUKQRGUGN-UHFFFAOYSA-N
    • SMILES: FC1=C(C(=O)OC(C)(C)C)C=CC(B2OC(C)(C)C(C)(C)O2)=C1

Computed Properties

  • Exact Mass: 322.1751676g/mol
  • Monoisotopic Mass: 322.1751676g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8

(4-(Tert-Butoxycarbonyl)-3-Fluorophenyl)Boronic Acid Pinacol Ester Pricemore >>

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(4-(Tert-Butoxycarbonyl)-3-Fluorophenyl)Boronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
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(CAS:1351501-00-2)(4-(Tert-Butoxycarbonyl)-3-Fluorophenyl)Boronic Acid Pinacol Ester
Order Number:A1126174
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:16
Price ($):584.0
Email:sales@amadischem.com

(4-(Tert-Butoxycarbonyl)-3-Fluorophenyl)Boronic Acid Pinacol Ester Related Literature

Additional information on (4-(Tert-Butoxycarbonyl)-3-Fluorophenyl)Boronic Acid Pinacol Ester

(4-(Tert-Butoxycarbonyl)-3-Fluorophenyl)Boronic Acid Pinacol Ester: A Versatile Building Block in Modern Synthetic Chemistry

(4-(Tert-Butoxycarbonyl)-3-Fluorophenyl)Boronic Acid Pinacol Ester is a key intermediate in the development of advanced pharmaceuticals and functional materials. This compound, with the CAS number 1351501-00-2, represents a unique combination of fluorinated aromatic systems and boronic acid functionality, making it a critical reagent in modern synthetic chemistry. Recent studies have highlighted its potential in the design of bioactive molecules, particularly in the context of fluorinated heterocycles and boron-based catalytic systems. The molecule's structural features, including the tert-butoxycarbonyl (Boc) protecting group, enable precise functionalization while maintaining chemical stability during synthetic processes.

As a boronic acid pinacol ester, this compound exhibits enhanced solubility and reactivity compared to traditional boronic acids. This property is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the pinacol ester functionality serves as a stable precursor for the formation of carbon-carbon bonds. The fluorine atom at the 3-position of the phenyl ring further modulates the electronic properties of the molecule, influencing its reactivity and biological activity. Recent advances in fluorine-containing drug development have underscored the importance of such derivatives in optimizing pharmacokinetic profiles and enhancing metabolic stability.

Research published in Chemical Communications (2023) has demonstrated the utility of this compound in the synthesis of fluorinated pyridine derivatives with potential applications in oncology. The Boc group provides temporary protection against unwanted side reactions during multi-step synthesis, while the boronic acid functionality enables efficient coupling with various nucleophiles. This dual functionality makes it an ideal candidate for the construction of complex molecular frameworks in drug discovery pipelines. The pinacol ester moiety also facilitates the formation of boronate esters, which are widely used in the development of selective enzyme inhibitors.

Recent work in organocatalytic systems has further expanded the applications of this compound. A study published in JACS (2024) reported the use of this derivative as a key intermediate in the synthesis of fluorinated α-amino acids with potential applications in peptide chemistry and protein engineering. The fluorine atom at the 3-position of the phenyl ring was found to significantly enhance the hydrophobic interactions between the molecule and its target proteins, a property that is critical in the design of targeted therapeutics. This finding aligns with the growing trend in structure-based drug design to exploit subtle electronic effects in molecular interactions.

The tert-butoxycarbonyl group in this compound plays a crucial role in stabilizing the molecule during synthetic processes. This protecting group is commonly used in solid-phase peptide synthesis to prevent premature hydrolysis of the amide bonds. The presence of the fluorine atom further influences the electronic environment of the aromatic ring, which can be leveraged to fine-tune the reactivity profile of the molecule. Recent computational studies have shown that the fluorine substitution significantly lowers the activation energy for certain electrophilic substitutions, making this compound a preferred choice in asymmetric synthesis.

Applications of this compound extend beyond traditional pharmaceutical development. In the field of materials science, it has been explored as a building block for the synthesis of fluorinated polymers with enhanced thermal and chemical stability. A 2023 study in Advanced Materials demonstrated the use of this derivative in the preparation of fluorinated polyurethanes for use in biomedical coatings and drug delivery systems. The boronic acid functionality was found to improve the adhesion properties of the polymer films, while the fluorine atoms provided hydrophobicity and resistance to biofouling.

From a synthetic perspective, the boronic acid pinacol ester functionality allows for the use of transition metal-catalyzed cross-coupling reactions under mild conditions. This is particularly advantageous in the synthesis of complex molecules where selectivity and yield are critical parameters. The fluorine atom in the aromatic ring has been shown to modulate the electronic properties of the molecule, which can be further optimized through regioselective functionalization. Recent advancements in computational chemistry have enabled the prediction of reaction pathways and the identification of optimal synthetic strategies for this compound.

Environmental and safety considerations have also been addressed in the development of this compound. The tert-butoxycarbonyl group is considered a relatively inert protecting group, which minimizes the risk of side reactions during storage and handling. The boronic acid pinacol ester functionality is also compatible with green chemistry principles, as it allows for the use of non-toxic catalysts and energy-efficient reaction conditions. These factors make this compound an attractive option for sustainable chemical synthesis in industrial and academic settings.

In summary, (4-(Tert-butoxycarbonyl)-3-fluorophenyl)boronic acid pinacol ester represents a versatile reagent with broad applications in pharmaceutical chemistry, materials science, and synthetic organic chemistry. Its unique combination of fluorinated aromatic systems and boronic acid functionality enables the design of complex molecular structures with tailored properties. As research in fluorinated drug development and boron-based catalysis continues to advance, this compound is expected to play an increasingly important role in the creation of next-generation therapeutics and functional materials.

Key Features: - CAS Number: 1351501-00-2 - Core Structure: Fluorinated phenylboronic acid pinacol ester - Functional Groups: - Boc Group (tert-butoxycarbonyl): Protects the molecule during synthesis - Boronic Acid Pinacol Ester: Enables efficient cross-coupling reactions - Fluorine Atom at 3-Position: Modulates electronic properties and biological activity - Applications: - Pharmaceutical Development: Targeted therapeutics, enzyme inhibitors - Materials Science: Fluorinated polymers, biomedical coatings - Synthetic Chemistry: Asymmetric synthesis, cross-coupling reactions Research Highlights: - Cross-Coupling Reactions: Efficient Suzuki-Miyaura coupling under mild conditions - Fluorine-Enhanced Reactivity: Lower activation energy for electrophilic substitutions - Green Chemistry Compatibility: Non-toxic catalysts and energy-efficient synthesis - Biomedical Applications: Improved adhesion and hydrophobicity in polymer films This compound exemplifies the intersection of synthetic chemistry, pharmacology, and materials science, offering a platform for the development of innovative solutions in multiple fields. Its structural versatility and functional adaptability make it a valuable tool for researchers and industrial chemists alike.
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Amadis Chemical Company Limited
(CAS:1351501-00-2)(4-(Tert-Butoxycarbonyl)-3-Fluorophenyl)Boronic Acid Pinacol Ester
A1126174
Purity:99%
Quantity:1g
Price ($):584.0
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